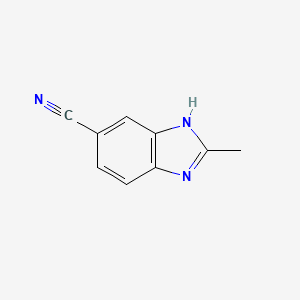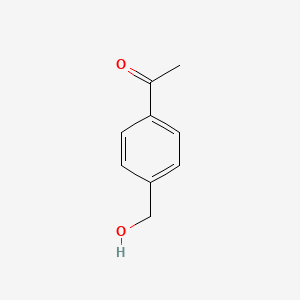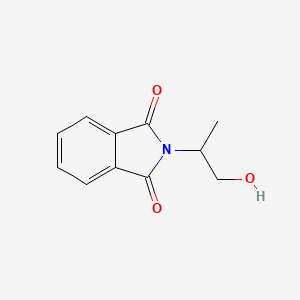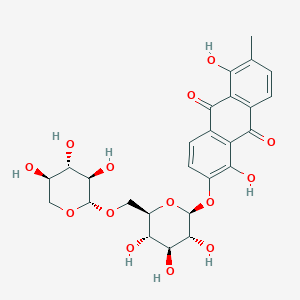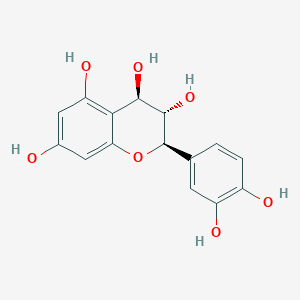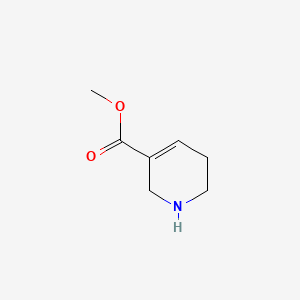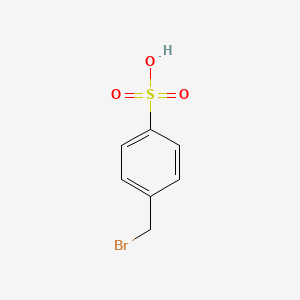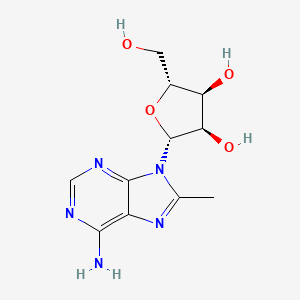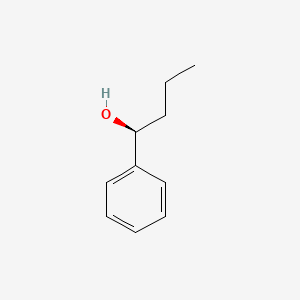
4-Méthyl-5,6,7,8-tétrahydroquinoléine
Vue d'ensemble
Description
4-Methyl-5,6,7,8-tetrahydroquinoline (MTQ) is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. MTQ is a bicyclic compound that contains a quinoline ring and a tetrahydrofuran ring. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for research in fields such as neuroscience and pharmacology.
Applications De Recherche Scientifique
Synthèse d'alcaloïdes biologiquement actifs
La 4-Méthyl-5,6,7,8-tétrahydroquinoléine est utilisée dans la synthèse d'alcaloïdes biologiquement actifs . Les diamines chirales basées sur un squelette de 8-amino-5,6,7,8-tétrahydroquinoléine, connues sous le nom de CAMPY, ont été utilisées comme nouveaux ligands dans les complexes métalliques Cp* pour l'hydrogénation de transfert asymétrique (ATH) d'une série de dihydroisoquinoléines (DHIQ) substituées, qui sont des intermédiaires clés dans la synthèse de ces alcaloïdes .
Recherche pharmaceutique
Ce composé est isolé des racines de Glycyrrhiza uralensis Fisch et est utilisé à des fins de recherche . C'est un alcaloïde tétrahydroquinoléine, qui est une classe de composés connus pour leurs diverses activités biologiques.
Synthèse de dérivés de la quinoléine
La quinoléine et ses dérivés constituent une classe importante de composés hétérocycliques pour le développement de nouveaux médicaments . La this compound, étant un dérivé de la quinoléine, peut être utilisée dans la synthèse de nouveaux agents thérapeutiques .
Applications antipaludiques
Il a été constaté que les dérivés de la quinoléine tels que la this compound possédaient des activités antipaludiques . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antipaludiques.
Applications antibactériennes et antifongiques
Il est connu que les dérivés de la quinoléine possèdent des activités antibactériennes et antifongiques . Par conséquent, la this compound pourrait potentiellement être utilisée dans le développement de nouveaux agents antibactériens et antifongiques.
Applications anti-inflammatoires et analgésiques
Il a été constaté que les dérivés de la quinoléine possédaient des activités anti-inflammatoires et analgésiques . Cela suggère que la this compound pourrait potentiellement être utilisée dans le développement de nouveaux médicaments anti-inflammatoires et analgésiques.
Mécanisme D'action
Target of Action
4-Methyl-5,6,7,8-tetrahydroquinoline is a tetrahydroquinoline alkaloid It’s known that tetrahydroquinoline derivatives can interact with various cellular targets .
Mode of Action
It’s known that tetrahydroquinoline derivatives can exert antiproliferative activity on various cell lines . This suggests that these compounds may interact with cellular targets to inhibit cell proliferation.
Biochemical Pathways
It’s known that tetrahydroquinoline derivatives can affect various cellular processes, potentially impacting multiple biochemical pathways .
Result of Action
4-Methyl-5,6,7,8-tetrahydroquinoline has been shown to exert antiproliferative activity on various cell lines . This suggests that the compound’s action results in the inhibition of cell proliferation.
Action Environment
The action, efficacy, and stability of 4-Methyl-5,6,7,8-tetrahydroquinoline can be influenced by various environmental factors. For instance, the compound is isolated from the roots of Glycyrrhiza uralensis Fisch , suggesting that its production and activity may be influenced by the plant’s growth conditions.
Analyse Biochimique
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is known to interact with various enzymes and cofactors .
Transport and Distribution
It is known to interact with various transporters and binding proteins .
Subcellular Localization
It is known that it can be directed to specific compartments or organelles .
Propriétés
IUPAC Name |
4-methyl-5,6,7,8-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYCOYCCCKHXGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951587 | |
| Record name | 4-Methyl-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28971-03-1 | |
| Record name | 5,6,7,8-Tetrahydro-4-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28971-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 5,6,7,8-tetrahydro-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028971031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-Tetrahydro-4-methylquinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029709 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid](/img/structure/B1596243.png)
